6-Amino-1,3-dimethyl-5-nitrosouracil

Catalog No.
S662593
CAS No.
6632-68-4
M.F
C6H8N4O3
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-1,3-dimethyl-5-nitrosouracil

CAS Number

6632-68-4

Product Name

6-Amino-1,3-dimethyl-5-nitrosouracil

IUPAC Name

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3

InChI Key

MGBDANYXBKROBW-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N

Solubility

27.6 [ug/mL]

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N
  • Modification of Nucleic Acids: The presence of the nitrosamine group (N-N-O) suggests potential for this compound to act as a nitrosating agent, capable of modifying nucleobases within DNA or RNA. Nitrosation can lead to mutagenesis and has been implicated in cancer development )]. Further research would be required to determine if 6-Amino-1,3-dimethyl-5-nitrosouracil exhibits such activity.
  • Analogue of Uracil: The core structure of 6-Amino-1,3-dimethyl-5-nitrosouracil resembles uracil, a nucleobase found in RNA. This similarity could be exploited to study uracil metabolism or potentially design drugs that target uracil-processing enzymes. However, the nitrosamine group and the methyl substitutions significantly alter the molecule's properties compared to uracil, so its effectiveness as a uracil analogue would require investigation.

6-Amino-1,3-dimethyl-5-nitrosouracil is an organic compound with the molecular formula C₆H₈N₄O₃ and a molecular weight of approximately 184.15 g/mol. It is structurally characterized by the presence of an amino group, two methyl groups, and a nitroso group attached to a uracil backbone. The compound is often encountered as a purple powder and is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of caffeine and theophylline .

Research suggests DMNU may alkylate biological molecules, like DNA, potentially leading to mutations []. However, the specific mechanisms require further investigation.

The chemical behavior of 6-Amino-1,3-dimethyl-5-nitrosouracil includes several notable reactions:

  • Nitration: The nitroso group can participate in electrophilic substitution reactions, allowing for further functionalization of the uracil ring.
  • Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the formation of uracil derivatives.
  • Reduction: The nitroso group can be reduced to an amine, altering the compound's properties and potential applications.

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry .

Research indicates that 6-Amino-1,3-dimethyl-5-nitrosouracil exhibits notable biological activity. It has been studied for its potential effects on:

  • Antitumor Activity: Some studies suggest that derivatives of this compound may possess antitumor properties, making it a candidate for cancer treatment research.
  • Antimicrobial Properties: There is evidence that it may exhibit antimicrobial activity against certain pathogens, although further studies are needed to elucidate its mechanisms of action .

The biological implications are significant, warranting further investigation into its pharmacological potential.

Several methods have been developed for synthesizing 6-Amino-1,3-dimethyl-5-nitrosouracil:

  • Direct Nitration: This method involves nitrating 6-amino-1,3-dimethyluracil using nitrous acid.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate uracil derivatives and nitrogen sources.
  • Hydration Techniques: Recent studies have explored the hydration of related compounds to yield 6-Amino-1,3-dimethyl-5-nitrosouracil in varying crystal habits .

These methods emphasize the compound's adaptability in synthetic chemistry.

6-Amino-1,3-dimethyl-5-nitrosouracil finds applications in various fields:

  • Pharmaceutical Industry: It serves as a crucial intermediate in synthesizing caffeine and theophylline, which are important stimulants and bronchodilators.
  • Research: The compound is utilized in biochemical research to study its effects on cellular processes and potential therapeutic applications .

Its diverse applications underline its significance in both industrial and research contexts.

Interaction studies involving 6-Amino-1,3-dimethyl-5-nitrosouracil have revealed insights into its behavior in biological systems:

  • Protein Binding: Investigations into how this compound interacts with proteins can provide valuable information regarding its pharmacokinetics and bioavailability.
  • Cellular Uptake: Studies focusing on cellular uptake mechanisms can help understand its therapeutic potential and efficacy in medical applications .

These interactions are crucial for developing effective pharmaceutical formulations.

Several compounds share structural similarities with 6-Amino-1,3-dimethyl-5-nitrosouracil. Here are a few notable examples:

Compound NameStructure FeaturesUnique Characteristics
6-Amino-1-methyluracilContains one methyl groupLess potent as a stimulant compared to caffeine
5-NitrosouracilLacks amino substitution at position 6Primarily studied for its effects on nucleic acids
TheophyllineMethylated derivative of xanthineWidely used as a bronchodilator
CaffeineMethylated derivative of xanthineKnown for strong stimulant effects

The uniqueness of 6-Amino-1,3-dimethyl-5-nitrosouracil lies in its specific combination of functional groups that confer distinct biological activities and synthetic utility compared to these similar compounds .

XLogP3

0.1

UNII

61X94ZW9M7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

58537-55-6
6632-68-4

Wikipedia

6-amino-1,3-dimethyl-5-nitrosouracil

General Manufacturing Information

2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-: ACTIVE

Dates

Modify: 2023-08-15

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